molecular formula C14H19N3O4 B1331186 1-(2,4-Dinitrophenyl)-4-propylpiperidine CAS No. 19780-01-9

1-(2,4-Dinitrophenyl)-4-propylpiperidine

Cat. No.: B1331186
CAS No.: 19780-01-9
M. Wt: 293.32 g/mol
InChI Key: LPHVJKBVQMLKDM-UHFFFAOYSA-N
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Description

1-(2,4-Dinitrophenyl)-4-propylpiperidine is an organic compound that features a piperidine ring substituted with a 2,4-dinitrophenyl group and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dinitrophenyl)-4-propylpiperidine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable piperidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dinitrophenyl)-4-propylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups depending on the reagents and conditions used .

Scientific Research Applications

1-(2,4-Dinitrophenyl)-4-propylpiperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dinitrophenyl)-4-propylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The pathways affected by the compound can include metabolic pathways, signal transduction pathways, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(2,4-Dinitrophenyl)-4-propylpiperidine include other piperidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-(2,4-dinitrophenyl)-4-propylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-3-11-6-8-15(9-7-11)13-5-4-12(16(18)19)10-14(13)17(20)21/h4-5,10-11H,2-3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHVJKBVQMLKDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70941557
Record name 1-(2,4-Dinitrophenyl)-4-propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-01-9
Record name NSC82310
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-Dinitrophenyl)-4-propylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70941557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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